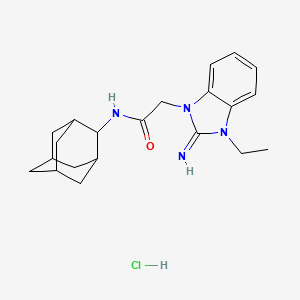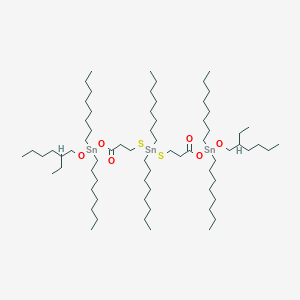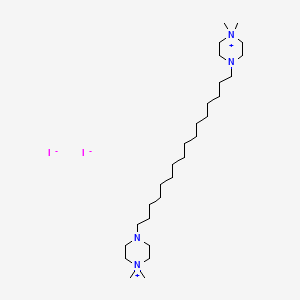
Piperazinium, 4,4'-hexadecamethylenebis(1,1-dimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SD 211-40 is a silicone-based compound known for its defoaming properties. It is widely used in industrial applications due to its effectiveness in very low concentrations. This compound is typically available in a stable emulsion form that is soluble in cool water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SD 211-40 involves the synthesis of silicone defoamers. The process generally includes the following steps:
Hydrosilylation Reaction: This involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds in the presence of a platinum catalyst.
Emulsification: The resulting silicone oil is emulsified in water using surfactants to form a stable emulsion.
Industrial Production Methods
In industrial settings, SD 211-40 is produced in large quantities using continuous reactors to ensure consistent quality and yield. The process involves:
Mixing: Raw materials are mixed in precise proportions.
Reaction: The mixture undergoes hydrosilylation in a controlled environment.
Emulsification: The silicone oil is emulsified using high-shear mixers to produce a stable emulsion.
Chemical Reactions Analysis
Types of Reactions
SD 211-40 primarily undergoes the following types of reactions:
Oxidation: The silicone backbone can be oxidized under harsh conditions.
Hydrolysis: In the presence of water, the silicone bonds can hydrolyze, leading to the formation of silanols.
Substitution: The silicon atoms can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Hydrolysis: Acidic or basic conditions to catalyze the hydrolysis.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Oxidation: Silicones with hydroxyl or carbonyl functionalities.
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted silicones with various functional groups.
Scientific Research Applications
SD 211-40 has a wide range of applications in scientific research:
Chemistry: Used as a defoaming agent in various chemical reactions to prevent foam formation.
Biology: Employed in biological assays where foam can interfere with the results.
Medicine: Utilized in pharmaceutical formulations to reduce foam during the manufacturing process.
Industry: Widely used in wastewater treatment, paper manufacturing, and food processing to control foam.
Mechanism of Action
The defoaming action of SD 211-40 is primarily due to its ability to reduce the surface tension of liquids. The silicone molecules spread over the surface of the foam bubbles, causing them to coalesce and collapse. This action is facilitated by the hydrophobic nature of the silicone backbone and the presence of hydrophilic groups that interact with the liquid phase .
Comparison with Similar Compounds
Similar Compounds
Polydimethylsiloxane: Another silicone-based defoamer with similar properties.
Silicone Glycol Copolymers: These compounds also act as defoamers but have different solubility profiles.
Silicone Emulsions: Similar in function but may vary in stability and effectiveness.
Uniqueness
SD 211-40 stands out due to its high effectiveness at very low concentrations and its stable emulsion form, which makes it easy to handle and apply in various industrial processes .
Properties
CAS No. |
104623-96-3 |
|---|---|
Molecular Formula |
C28H60I2N4 |
Molecular Weight |
706.6 g/mol |
IUPAC Name |
4-[16-(4,4-dimethylpiperazin-4-ium-1-yl)hexadecyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C28H60N4.2HI/c1-31(2)25-21-29(22-26-31)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-30-23-27-32(3,4)28-24-30;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
PNSVMOKFBVIFCX-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCCCCCCCCCCCCCCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
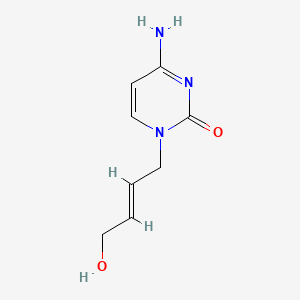
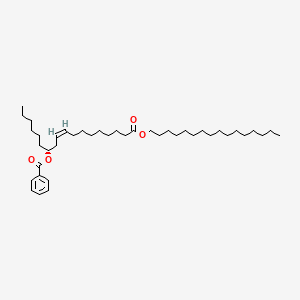


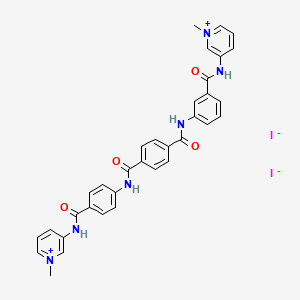
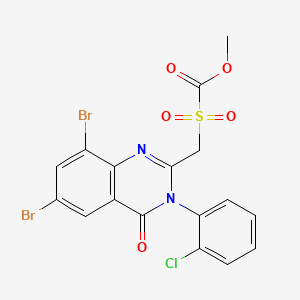

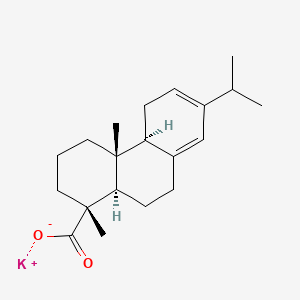
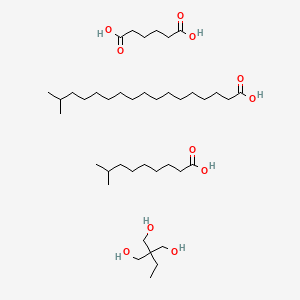
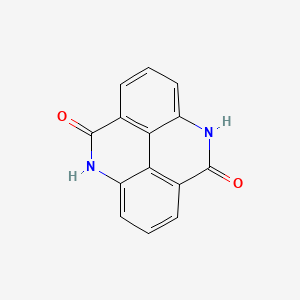
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
